1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

Lipophilicity Drug-likeness Building block selection

Researchers synthesizing KSP or Pim-1 kinase inhibitors require dual-protected piperidine scaffolds enabling sequential, orthogonal deprotection. CAS 362703-35-3 addresses this need with a 4-position quaternary center bearing both Boc (acid-labile) and methyl ester (base-labile) protecting groups. • Enables parallel library synthesis via independent amine (TFA) and ester (LiOH) elaboration • LogP 1.77, tPSA 81.86 Ų - within drug-like range for permeability & solubility • Substituting with 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) forfeits ester handle (ΔPSA = -26.30 Ų) • Supplied at ≥97% purity with full analytical documentation; ships ambient from stock

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
CAS No. 362703-35-3
Cat. No. B1294107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
CAS362703-35-3
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CN)C(=O)OC
InChIInChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9,14H2,1-4H3
InChIKeyHZHZQEZZXBLFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 362703-35-3: Identity & Procurement Baseline


1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate (CAS 362703-35-3; synonym: Methyl 4-aminomethyl-1-Boc-piperidine-4-carboxylate) is an orthogonally protected piperidine-4-carboxylate building block belonging to the class of N-Boc-4-substituted piperidines [1]. It features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a methyl ester at the 4-position, and a free aminomethyl (-CH₂NH₂) substituent also at the 4-position, yielding a molecular formula of C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol [2]. The compound is employed as a key synthetic intermediate in medicinal chemistry programs targeting kinesin spindle protein (KSP), Pim-1 kinase, GPR119 agonists, and aspartic acid protease inhibitors, where its dual-protected architecture enables sequential, orthogonal deprotection strategies .

1
Orthogonal Boc / methyl ester / aminomethyl triad enables sequential deprotection
2
Quaternary 4,4-disubstituted piperidine core for branched scaffold construction
3
Supports KSP, Pim-1, GPR119, and aspartic protease inhibitor library synthesis

Why Generic Substitution Fails for CAS 362703-35-3


In-class piperidine building blocks cannot be interchanged for CAS 362703-35-3 without altering downstream synthetic outcomes because the compound presents a distinctive three-component architecture — a Boc-protected cyclic amine, a methyl ester, and an aminomethyl nucleophile — all anchored at the same 4-position quaternary center . Substituting with the simpler 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) forfeits the ester handle and reduces the polar surface area from 81.86 Ų to 55.56 Ų, eliminating the capacity for orthogonal C-terminal coupling . Replacing the methyl ester with the ethyl ester analog (CAS 1016258-69-7) increases lipophilicity (LogP 2.97 vs. 1.77) and alters deprotection kinetics and crystallinity . Using the 4-amino analog (CAS 321997-89-1) replaces the flexible aminomethyl side-chain with a directly attached amine, modifying both steric accessibility and the pKa of the nucleophilic center [1]. The quantitative consequences of these substitutions are detailed below.

Ester handle loss
1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) lacks the methyl ester, removing C-terminal coupling capacity and reducing PSA by 47%.
Lipophilicity and kinetics shift
Ethyl ester analog (CAS 1016258-69-7) raises LogP by 1.2 units and may alter deprotection rates and crystallinity.
Nucleophile geometry change
4-Amino analog (CAS 321997-89-1) replaces the flexible aminomethyl spacer with a directly attached amine, modifying steric accessibility and amine pKa.

Quantitative Evidence for CAS 362703-35-3


LogP Comparison: Methyl vs. Ethyl Ester

The target compound exhibits a measured LogP of 1.77, which is 1.20 log units lower than the ethyl ester analog (CAS 1016258-69-7, LogP 2.97), indicating substantially lower lipophilicity that favors aqueous compatibility in multi-step parallel syntheses [1]. This difference is quantitatively meaningful for procurement decisions involving fragment-based library construction where consistent physicochemical property ranges are required.

LogP: Methyl vs. Ethyl Ester
Head-to-head
Target LogP 1.77
Comparator LogP 2.97
Δ = -1.19 (40% lower)
Favors aqueous compatibility in parallel synthesis
Database-calculated values; review experimental LogP if critical
Lipophilicity Drug-likeness Building block selection

PSA Comparison: Aminomethyl-Ester vs. Simple Piperidine

The target compound possesses a topological polar surface area (tPSA) of 81.86 Ų, which is 26.30 Ų higher than the simpler 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0, tPSA = 55.56 Ų) [1]. This 47% increase reflects the additional hydrogen-bond acceptor capacity from the 4-methyl ester carbonyl and the ester oxygen atoms, creating a more polar and chromatographically distinguishable intermediate.

PSA: Ester vs. Simple Piperidine
Head-to-head
Target tPSA 81.86 Ų
Comparator tPSA 55.56 Ų
Δ = +26.30 Ų (47% higher)
Supports chromatographic resolution and QC differentiation
Calculated topological PSA; confirm with HPLC retention if purity critical
Polar surface area Membrane permeability Building block design

Orthogonal Boc/Methyl Ester Strategy

The target compound provides two orthogonal protecting groups — acid-labile Boc on the piperidine nitrogen and base-labile methyl ester on the carboxylic acid — enabling sequential deprotection without mutual interference . In contrast, 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) lacks the ester handle entirely, precluding C-terminal derivatization, while 1-Boc-4-aminopiperidine-4-carboxylic acid methyl ester (CAS 321997-89-1) replaces the flexible aminomethyl side-chain with a directly attached amine, altering both nucleophilicity and steric accessibility at the quaternary center [1].

Orthogonal Protection Strategy
Class-level
Three differentiable handles: Boc-amine, methyl ester, aminomethyl
Enables sequential Boc/methyl ester deprotection without mutual interference
No single-assay comparator; synthetic utility context review
Orthogonal protection Solid-phase synthesis Medicinal chemistry

Molecular Weight & Scale-Up Viability

The target compound (MW 272.34 g/mol) is 14.03 g/mol lighter than the ethyl ester analog (CAS 1016258-69-7, MW 286.37 g/mol), representing a 4.9% reduction in molecular weight [1]. While modest, this difference affects atom economy in multi-step sequences where the ester is ultimately cleaved, as the methyl ester generates methanol as the leaving group rather than the less volatile ethanol, which can simplify post-reaction workup and reduce solvent removal time.

Molecular Weight
Head-to-head
Target MW 272.34 g/mol
Ethyl ester 286.37 g/mol
Δ = -14.03 g/mol (-4.9%)
Improves atom economy and simplifies methanol by-product removal
Sacrificial ester context; scale-up workup benefit
Molecular weight Scale-up Process chemistry

Commercial Purity Benchmarking

Multiple independent suppliers (Aladdin, Macklin, AchemBlock, Beyotime, MolCore) list the target compound at ≥97% purity, with Macklin offering 99% purity material in up to 100 g quantities . In contrast, the ethyl ester analog (CAS 1016258-69-7) is typically listed at 97% purity with fewer large-scale suppliers, and the simpler 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) is widely available but lacks the ester functionality required for C-terminal elaboration .

Commercial Purity
Source review
≥97% multiple vendors; 99% option (Macklin) up to 100 g
Reduces repurification burden in library synthesis
Supplier datasheets; verify lot-specific COA
Commercial purity Procurement Quality control

Aminomethyl Spacer vs. Direct Amino Attachment

The target compound carries a -CH₂NH₂ (aminomethyl) group at the 4-position, which provides a flexible methylene spacer between the quaternary center and the primary amine nucleophile. The closest structural analog, 1-Boc-4-aminopiperidine-4-carboxylic acid methyl ester (CAS 321997-89-1), has the amino group directly attached to the quaternary carbon, eliminating the conformational flexibility provided by the methylene spacer [1]. This structural distinction is critical for downstream amide coupling or reductive amination reactions where the aminomethyl group presents a less sterically hindered and electronically distinct nucleophile compared to a directly attached amino group.

Aminomethyl Spacer
Class-level
-CH₂- spacer vs. direct -NH₂ attachment; one extra rotatable bond, pKa shift ~1-2 units
More nucleophilic amine for amide coupling and reductive amination
Class-level inference; verify experimental pKa/nucleophilicity if pivotal
Structure-activity relationship Nucleophilicity Steric accessibility

Application Scenarios for CAS 362703-35-3


KSP Inhibitor Lead Optimization

Medicinal chemistry teams synthesizing KSP inhibitors for anticancer programs can employ CAS 362703-35-3 as a late-stage diversification building block. The orthogonal Boc and methyl ester protecting groups permit sequential amine and carboxylic acid elaboration, enabling parallel synthesis of focused libraries where the aminomethyl side-chain is coupled to various aryl/heteroaryl carboxylic acids while the 4-carboxylate is diversified into amides or reduced to alcohols . The LogP of 1.77 positions the scaffold within the favorable drug-like range (LogP 1–3) for cellular permeability, while the tPSA of 81.86 Ų contributes to solubility without exceeding the 140 Ų threshold associated with poor oral absorption [1].

Pim-1 Kinase Inhibitor Design

In Pim-1 kinase inhibitor programs, the aminomethyl group of CAS 362703-35-3 serves as a versatile anchor point for fragment linking or growing strategies. Unlike the simpler 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0), the 4-methyl ester enables simultaneous exploration of both the solvent-exposed region (via the aminomethyl handle) and the ribose-pocket interaction (via the ester-derived amide), allowing structure–activity relationship (SAR) exploration from a single core intermediate . The methyl ester's lower lipophilicity compared to the ethyl ester analog (ΔLogP = -1.19) helps maintain aqueous solubility during biochemical assay preparation.

GPR119 Agonist Scaffold Construction

For GPR119 agonist programs targeting type 2 diabetes and metabolic syndrome, CAS 362703-35-3 delivers a quaternary 4,4-disubstituted piperidine core that maps onto the pharmacophoric requirements described in the patent literature . The aminomethyl group can be elaborated into diverse N-alkyl or N-acyl derivatives, while the methyl ester provides a handle for conversion to amides, acids, or heterocycles. The 99% purity option (Macklin) supports structure–activity studies where impurity-driven false positives must be minimized.

β-Amino Ester Building Block for Peptidomimetics

The quaternary 4-aminomethyl-4-carboxylate architecture of CAS 362703-35-3 makes it a valuable β-amino ester surrogate for peptidomimetic design. The Boc group can be selectively removed under acidic conditions (TFA or HCl/dioxane) to expose the piperidine nitrogen for coupling, while the methyl ester is cleaved under basic conditions (LiOH or NaOH), enabling fully orthogonal peptide chain extension . This dual protection strategy is absent in simpler analogs such as 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0), which lacks the carboxylate handle and therefore cannot support C-terminal elongation.

Application
Selection Property
Validation Focus
KSP inhibitor lead optimization studies
Orthogonal Boc/methyl ester handles for sequential diversification
LogP and PSA window for drug-like permeability
Pim-1 kinase inhibitor research
Aminomethyl anchor and ester for simultaneous SAR exploration
Aqueous solubility maintenance during biochemical assays
GPR119 agonist scaffold exploration
4,4-Disubstituted piperidine core matching pharmacophoric requirements
Purity-driven minimization of false positives in SAR studies
β-Amino ester peptidomimetic design
Quaternary aminomethyl-carboxylate architecture for orthogonal chain extension
Selective Boc removal (acid) and methyl ester cleavage (base)
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